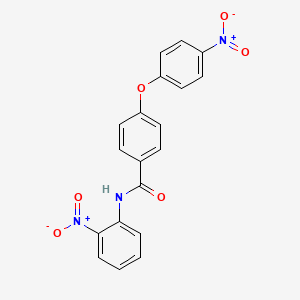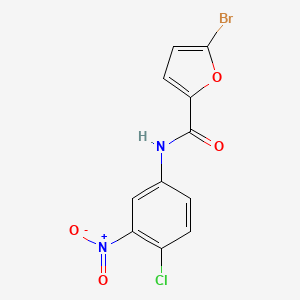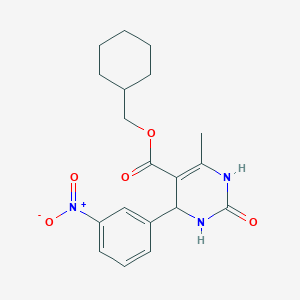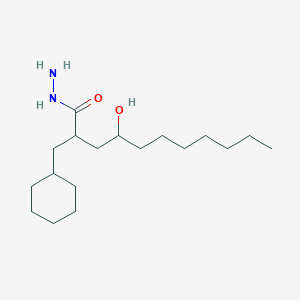![molecular formula C24H31NO2 B4927204 3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol](/img/structure/B4927204.png)
3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. It has also been found to modulate various signaling pathways that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol has a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and enhance the immune response. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be purified using various methods. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various cellular processes.
Orientations Futures
There are several future directions for the study of 3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its effects on various signaling pathways and cellular processes to better understand its mechanism of action. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol is a compound that has potential applications in various fields. Its synthesis method is relatively easy, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. However, more research is needed to fully understand its mechanism of action and determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol involves the reaction of 4-aminophenyladamantane with 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of the product is high, and the purity can be achieved through various purification methods.
Applications De Recherche Scientifique
3-{4-[(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)amino]phenyl}-1-adamantanol has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-[4-(3-hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2/c1-22(2)13-20(8-21(26)14-22)25-19-5-3-18(4-6-19)23-9-16-7-17(10-23)12-24(27,11-16)15-23/h3-6,8,16-17,25,27H,7,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVHZEQPUATCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B4927123.png)

![4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B4927142.png)
![methyl 2-methyl-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927155.png)
![N-({[3-hydroxy-4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4927156.png)

![7-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927164.png)

![N-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4927172.png)
![2-[(4-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B4927173.png)

![ethyl (3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetate](/img/structure/B4927188.png)
![5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B4927196.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4927206.png)